
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3NO2 and its molecular weight is 323.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(3-Hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide derivatives have shown significant potential in antibacterial applications. A study demonstrated the synthesis of related benzamide derivatives and their in vitro antibacterial effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus. These compounds exhibited promising minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Photolysis Studies
Research on the photolysis of compounds related to this compound, such as flutolanil, has been conducted. These studies investigate the breakdown of the compound under UV light, both in aqueous solutions and on solid surfaces. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Tsao & Eto, 1991).
Synthesis and Molecular Studies
Several studies focus on the synthesis and structural analysis of this compound and its derivatives. These include exploring their crystal structures, magnetic properties, and potential as single molecule magnets. Such research contributes to the understanding of these compounds at a molecular level, which is essential for their application in various fields including material sciences and chemistry (Costes et al., 2008).
Polymer Chemistry
The compound and its derivatives have applications in polymer chemistry. Studies have been conducted on the synthesis of polymers incorporating this compound, focusing on their properties and potential applications in the field of materials science. This includes the development of new types of polymers with specific characteristics such as enhanced solubility and thermal stability (Lee & Kim, 2002).
Enzyme Inhibition and Biological Evaluation
Research has also been conducted on the biological evaluation of this compound derivatives, focusing on their enzyme inhibition capabilities and potential as pharmacological agents. Studies include examining their effects on enzymes like histone deacetylases, and assessing their antiproliferative activity in various cell lines (Jiao et al., 2009).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(11-14)16(23)21-10-9-15(22)12-5-2-1-3-6-12/h1-8,11,15,22H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRAFDAJNNDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)
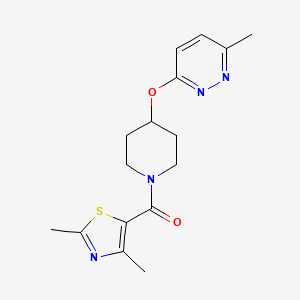

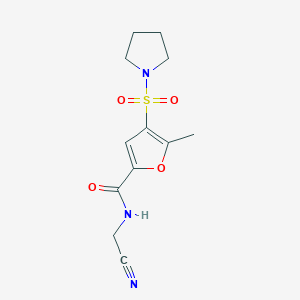
![N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide](/img/structure/B2800159.png)
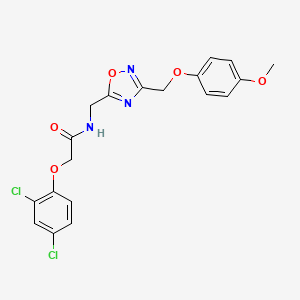
![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)
![ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2800164.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)
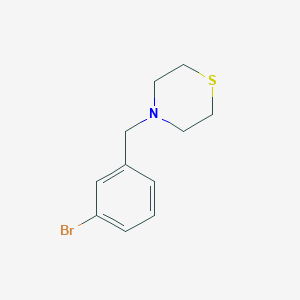
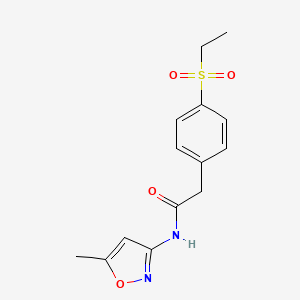
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)

![1-(4-methoxybenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2800175.png)
